molecular formula C12H19NaO13S B562282 Neocarrabiose-4-O-sulfate sodium salt CAS No. 108321-76-2

Neocarrabiose-4-O-sulfate sodium salt

Cat. No.: B562282
CAS No.: 108321-76-2
M. Wt: 426.321
InChI Key: PAWBYEBPRPNVDE-ZHCSQJKXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Neocarrabiose-4-O-sulfate sodium salt is a compound that is available from various suppliers . It has a molecular formula of C12H19NaO13S and a molecular weight of 426.33 . It is a mixture of anomers and a repeat unit for kappa-carrageenan .


Molecular Structure Analysis

The InChI key for this compound is PAWBYEBPRPNVDE-ZHCSQJKXSA-M . This compound has a complex structure with multiple hydroxyl groups, a sulfate group, and a sodium ion .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It should be stored at -20°C for long-term storage .

Mechanism of Action

Neocarrabiose-4-O-sulfate has been studied for its effects on the denaturation of myosin, a protein found in muscle tissue . The compound was found to suppress the thermal denaturation of myosin subfragment-1 (S-1) and myofibrils . It behaves as an ionic salt in the thermal treatment process, whereas it behaves as a sugar in the frozen storage process .

Properties

IUPAC Name

sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWBYEBPRPNVDE-ZHCSQJKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NaO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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